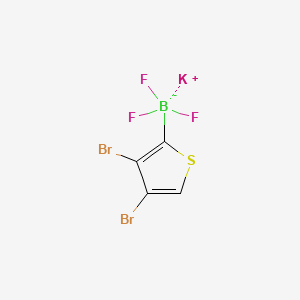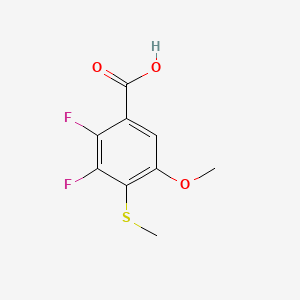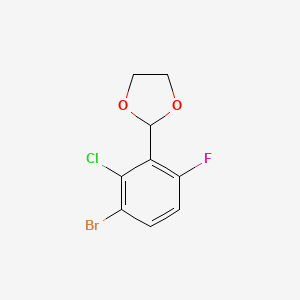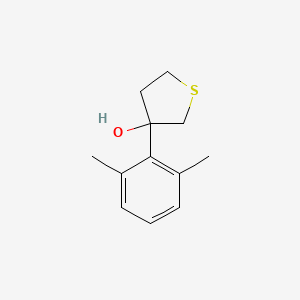
4-(2,6-Dimethylphenyl)thian-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylphenyl)thian-4-ol, also known as 2,6-dimethylthiophenol (DMT) is an organic compound belonging to the thiophenol family of compounds. It is an aromatic compound with a molecular formula of C9H10OS, and a molecular weight of 166.26 g/mol. DMT is a colorless liquid at room temperature, with a pungent odor. It is soluble in many organic solvents and insoluble in water.
Wissenschaftliche Forschungsanwendungen
DMT has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of certain proteins. It has also been used in the synthesis of polymers, as a catalyst, and as a stabilizer for organic compounds.
Wirkmechanismus
DMT is an organic compound that acts as an inhibitor of certain enzymes. It is thought to act by binding to the active sites of these enzymes, thus blocking their activity. This mechanism of action is similar to that of other thiophenol compounds.
Biochemical and Physiological Effects
DMT has been studied for its potential effects on the human body. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have some potential effects on the central nervous system, although more research is needed to understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMT in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that does not degrade easily. It also has a low toxicity, making it safe to use in experiments. However, DMT is also insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of DMT are still being explored. Some possible future directions include the use of DMT in the synthesis of new pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of proteins. Additionally, further research could be done on the effects of DMT on the human body, as well as its potential use in the synthesis of polymers and as a catalyst. Finally, further research could be done on the mechanism of action of DMT and its effects on enzymes.
Synthesemethoden
DMT can be synthesized through the reaction of 4-(2,6-Dimethylphenyl)thian-4-olphenol and thiourea in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 90-100°C, and yields a product that is 95-97% pure.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFNIFDTQFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














